N-(2,4-Dinitrophenyl)glycylglycine

Description

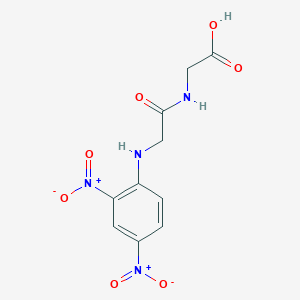

Structure

3D Structure

Properties

CAS No. |

26227-87-2 |

|---|---|

Molecular Formula |

C10H10N4O7 |

Molecular Weight |

298.21 g/mol |

IUPAC Name |

2-[[2-(2,4-dinitroanilino)acetyl]amino]acetic acid |

InChI |

InChI=1S/C10H10N4O7/c15-9(12-5-10(16)17)4-11-7-2-1-6(13(18)19)3-8(7)14(20)21/h1-3,11H,4-5H2,(H,12,15)(H,16,17) |

InChI Key |

VPQCLFRKPMBLNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCC(=O)NCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of N 2,4 Dinitrophenyl Glycylglycine

Established Synthetic Pathways for N-(2,4-Dinitrophenyl)glycylglycine Production

The synthesis of this compound is primarily achieved through the dinitrophenylation of glycylglycine (B550881). This process involves the reaction of the free amino group of glycylglycine with a suitable 2,4-dinitrophenylating agent.

One of the most common methods for this synthesis involves the reaction of glycylglycine with 2,4-dinitrofluorobenzene (DNFB), also known as Sanger's reagent. The reaction is typically carried out in a basic solution to deprotonate the amino group of the dipeptide, thereby increasing its nucleophilicity. The nucleophilic amino group then attacks the electron-deficient aromatic ring of DNFB, leading to the displacement of the fluoride (B91410) ion and the formation of the N-DNP bond.

An alternative established pathway utilizes dinitrophenyl glycyl chloride. In this two-step approach, glycine (B1666218) is first dinitrophenylated to form N-(2,4-dinitrophenyl)glycine. ontosight.ai This intermediate is then converted to its acid chloride, N-(2,4-dinitrophenyl)glycyl chloride, by reacting it with a chlorinating agent like thionyl chloride. cdnsciencepub.com The resulting acid chloride is then coupled with another glycine molecule to yield the final product, this compound. cdnsciencepub.com

Optimization of Reaction Conditions for Dinitrophenylation of Glycylglycine

The efficiency of the dinitrophenylation of glycylglycine is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of base, solvent, temperature, and reaction time.

For the direct dinitrophenylation using DNFB, sodium bicarbonate is a commonly used base. cdnsciencepub.com It provides a sufficiently basic medium to facilitate the reaction without causing significant hydrolysis of the peptide bond or the dinitrophenylating agent. The reaction is typically conducted at room temperature with stirring for a couple of hours to ensure completion. cdnsciencepub.com

When using N-(2,4-dinitrophenyl)glycyl chloride, the coupling reaction with glycine is often performed in an aqueous solution of sodium carbonate at low temperatures, such as in an ice bath. cdnsciencepub.com This helps to control the reactivity of the acid chloride and minimize side reactions. The slow addition of the acid chloride solution to the glycine solution is crucial for achieving good yields. cdnsciencepub.com It has been noted that using a stronger base like sodium hydroxide (B78521) can be unsuitable as it may lead to undesirable side reactions. cdnsciencepub.com

Purification Strategies for this compound

Following the synthesis, purification of this compound is essential to remove unreacted starting materials, by-products, and excess reagents. The purification strategy often takes advantage of the acidic nature of the product, which contains a free carboxylic acid group.

A common initial purification step involves acidification of the reaction mixture. Upon adding a strong acid, such as hydrochloric acid, the this compound, which is a yellow solid, precipitates out of the aqueous solution. cdnsciencepub.com The precipitate can then be collected by filtration and washed with water to remove water-soluble impurities. cdnsciencepub.com

For further purification, recrystallization is a widely employed technique. A common solvent system for the recrystallization of this compound is ethanol (B145695) and water. The crude product is dissolved in hot ethanol, and then water is added until the solution becomes slightly cloudy, indicating the point of saturation. cdnsciencepub.com Upon cooling, the purified product crystallizes out of the solution, leaving impurities behind in the mother liquor. The crystals are then collected by filtration and dried. cdnsciencepub.com The purity of the final product can be assessed by techniques such as melting point determination and high-performance liquid chromatography (HPLC). cdnsciencepub.comtcichemicals.com

Novel Approaches to this compound Synthesis

While established methods are reliable, research continues to explore novel synthetic strategies with improved selectivity, efficiency, and environmental friendliness.

Chemo- and Regioselective Synthesis Techniques

The principles of chemo- and regioselectivity are crucial in the synthesis of complex molecules. In the context of this compound synthesis, these principles ensure that the dinitrophenylation occurs specifically at the N-terminal amino group of glycylglycine, without affecting the peptide bond or the C-terminal carboxylic acid group. The established methods inherently exhibit a high degree of regioselectivity due to the significantly higher nucleophilicity of the primary amino group compared to the amide nitrogen within the peptide bond.

Modern synthetic methods often employ advanced protecting group strategies and activating agents to achieve even higher levels of selectivity, particularly when dealing with more complex peptides containing multiple functional groups. While specific novel chemo- and regioselective techniques for the synthesis of this compound are not extensively detailed in the provided search results, the broader field of peptide chemistry continually develops new reagents and methodologies that could be applied to this specific synthesis. nih.govuni-muenchen.de

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of this compound, several principles of green chemistry can be applied.

One key aspect is the use of safer solvents. Traditional organic solvents can be hazardous and environmentally damaging. nih.gov Research into conducting organic reactions in water or other benign solvent systems is a major focus of green chemistry. nih.gov For instance, the synthesis of N-substituted glycine derivatives has been successfully demonstrated in water, avoiding the use of toxic solvents. nih.gov While the direct dinitrophenylation of glycylglycine is often performed in an aqueous medium, further optimization to minimize the use of organic solvents during purification aligns with green chemistry principles.

Another principle is the development of more energy-efficient processes. This could involve exploring catalytic methods that allow the reaction to proceed under milder conditions (lower temperature and pressure), thereby reducing energy consumption. researchgate.net While the current methods for synthesizing this compound are not particularly energy-intensive, any reduction in reaction time or temperature would be a step towards a greener process.

Chemical Derivatization and Functionalization of this compound

The this compound molecule itself can serve as a scaffold for further chemical modifications. The presence of the free carboxylic acid group and the reactive dinitrophenyl ring allows for a variety of derivatization and functionalization reactions.

The carboxylic acid moiety can be activated and coupled with other molecules, such as amines or alcohols, to form amides or esters, respectively. This allows for the incorporation of the DNP-glycylglycine unit into larger molecular structures. For instance, it can be used in the synthesis of more complex peptides. wikipedia.org

The dinitrophenyl group also offers opportunities for chemical modification. The nitro groups on the aromatic ring are strong electron-withdrawing groups, which makes the ring susceptible to nucleophilic aromatic substitution. This reactivity can be exploited to introduce other functional groups onto the aromatic ring.

A notable example of derivatization is the synthesis of thiosemicarbazides from N-(2,4-dinitrophenyl)glycine. abq.org.br This involves the modification of the carboxylic acid group. Such derivatization strategies are employed to create new compounds with potentially interesting biological activities. abq.org.br In one study, a series of thiosemicarbazides derived from N-(2,4-dinitrophenyl)glycine were synthesized and evaluated for their anticancer properties. abq.org.br

Modifications at the Carboxyl Terminus

The carboxylic acid group of this compound is a prime site for chemical modification to generate a variety of derivatives. These transformations are crucial for creating probes, linking the molecule to other structures, or altering its physicochemical properties.

Common modifications include:

Esterification: The carboxyl group can be converted into an ester. For instance, 2,4-dinitrophenol (B41442) (DNP) has been esterified with various carboxylic acids to modulate lipophilicity and facilitate transport across biological membranes, a strategy applicable to DNP-amino acid derivatives. nih.gov

Amidation: The carboxyl group can be coupled with amines to form amides. A notable example is the synthesis of thiosemicarbazide (B42300) derivatives from N-(2,4-dinitrophenyl)amino acids. abq.org.br This transformation introduces a new pharmacophoric group, which has been explored for potential biological activities. abq.org.br

Decarboxylative Reactions: Under certain conditions, the carboxyl group can be removed. Photoredox catalysis, for example, can achieve selective C-terminal decarboxylation by exploiting the lower oxidation potential of C-terminal α-amino carboxylates compared to side-chain carboxylates. princeton.edu This allows for the formation of an α-amino radical that can participate in further reactions, such as conjugate additions. princeton.edu

Cyclization: In the presence of a base, N-(2,4-dinitrophenyl)amino acids can undergo an intramolecular cyclization reaction. nih.govresearchgate.net This process involves the loss of the elements of carbonic acid (CO2 and H2O) and results in the formation of 2-substituted 5-nitro-1H-benzimidazole-3-oxides. nih.gov The N-ethylamide derivative of N-(2,4-dinitrophenyl)alanine has also been shown to undergo a similar cyclization, indicating that the free carboxyl group is not strictly necessary for this transformation pathway, which proceeds via the amide derivative. nih.gov

| Modification Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Carboxylate Ester | nih.gov |

| Amidation (Thiosemicarbazide formation) | Thiosemicarbazide, Coupling Agents | N-acylthiosemicarbazide | abq.org.br |

| Decarboxylative Alkylation | Visible Light, Photoredox Catalyst (e.g., Riboflavin Tetrabutyrate), Michael Acceptor | C-Terminally Alkylated Peptide | princeton.edu |

| Base-Catalyzed Cyclization | Base (e.g., in aqueous dioxane) | Benzimidazole-N-oxide derivative (post-decarboxylation) | nih.govresearchgate.net |

Modifications at the Amino Terminus (if applicable post-DNP)

The amino terminus of the glycylglycine dipeptide is protected by the 2,4-dinitrophenyl group. This DNP group is a robust covalent modification, typically introduced using Sanger's reagent (2,4-dinitrofluorobenzene). cdnsciencepub.com Its primary role in many applications is to act as a stable protecting group or a chromophoric label. ontosight.ai Consequently, further chemical modifications at the N-terminal nitrogen atom after the DNP group has been installed are generally not a feasible or desired synthetic strategy. The focus of subsequent chemical transformations is almost invariably on the other functional groups of the molecule, such as the C-terminal carboxyl group or the peptide backbone itself. While numerous methods exist for the selective modification of free N-termini in proteins and peptides, these are not applicable to the DNP-blocked amine in this compound. nih.govmdpi.com

Side Chain Functionalization (if applicable to the glycylglycine scaffold)

This section is not directly applicable to this compound. The glycylglycine scaffold is composed of two glycine residues. Glycine is the simplest amino acid, featuring a hydrogen atom as its side chain ('R' group). nih.gov As such, there are no functional groups on the side chains available for further modification. To introduce side chain functionality, researchers would need to start with a different dipeptide containing amino acids with reactive side chains, such as lysine (B10760008), aspartic acid, or cysteine. For example, studies on related compounds have utilized N-(2,4-dinitrophenyl)phenylalanine to introduce a benzyl (B1604629) group as the side chain, thereby modifying the lipophilicity and biological activity of the resulting derivatives. abq.org.br

Stability Studies of this compound Derivatives

A key instability has been observed under basic conditions. N-(2,4-dinitrophenyl)amino acids are known to undergo a base-catalyzed cyclization in solution, leading to the formation of benzimidazole-N-oxide derivatives. nih.govresearchgate.net This reaction represents a significant degradation pathway that must be considered when using these compounds in basic environments.

For derivatives modified at the carboxyl terminus, such as esters, stability is often assessed by monitoring their hydrolysis back to the parent carboxylic acid. Studies on liposomal formulations of 2,4-dinitrophenol esters have examined the rate of sustained release, which is dependent on the hydrolysis of the ester bond. nih.gov The stability of other DNP derivatives, such as DNP-hydrazones of sugars, has been investigated using stability-indicating HPLC methods. d-nb.inforesearchgate.net These analytical techniques are designed to separate the intact derivative from its degradation products, allowing for a quantitative assessment of stability over time and under various conditions (e.g., in biological samples). d-nb.inforesearchgate.net

| Derivative Type | Condition/Stressor | Observed Transformation/Instability | Reference |

|---|---|---|---|

| Parent N-(2,4-Dinitrophenyl)amino acid | Base-catalyzed (e.g., in aq. dioxane) | Intramolecular cyclization to form a benzimidazole-N-oxide | nih.govresearchgate.net |

| Carboxylate Ester Derivatives | Aqueous/Biological Media | Hydrolysis to the parent carboxylic acid | nih.gov |

| General DNP Derivatives | Storage, Biological Matrix | Degradation monitored by stability-indicating HPLC | d-nb.inforesearchgate.net |

Advanced Spectroscopic and Structural Elucidation of N 2,4 Dinitrophenyl Glycylglycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the structural assignment of N-(2,4-Dinitrophenyl)glycylglycine.

2D NMR: To unambiguously assign these signals and determine the molecular conformation, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the NH protons and the α-CH₂ protons of each glycine (B1666218) unit, confirming the peptide linkage. It would also show correlations between the aromatic protons on the dinitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. Each CH₂ group in the glycine backbone and each CH group in the aromatic ring would give a cross-peak in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). columbia.edu HMBC is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the NH proton of the first glycine residue to the carbonyl carbon of the same residue and to the carbons of the dinitrophenyl ring. Similarly, correlations from the α-CH₂ protons to the carbonyl carbons would confirm the peptide bond connectivity.

Expected ¹H and ¹³C NMR Data:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| DNP-H3 | ~9.1 (d) | ~123 |

| DNP-H5 | ~8.4 (dd) | ~129 |

| DNP-H6 | ~7.4 (d) | ~117 |

| Gly1-NH | ~8.7 (t) | - |

| Gly1-αCH₂ | ~4.3 (d) | ~44 |

| Gly2-NH | ~8.2 (t) | - |

| Gly2-αCH₂ | ~3.9 (d) | ~42 |

| Gly1-C=O | - | ~169 |

| Gly2-C=O | - | ~172 |

| DNP-C1 | - | ~148 |

| DNP-C2 | - | ~130 |

| DNP-C3 | - | ~123 |

| DNP-C4 | - | ~140 |

| DNP-C5 | - | ~129 |

| DNP-C6 | - | ~117 |

Note: These are estimated values and can vary depending on the solvent and other experimental conditions. d = doublet, dd = doublet of doublets, t = triplet.

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms. For this compound, ssNMR could be particularly useful for studying polymorphism and for determining precise structural parameters such as bond lengths and angles in the solid state. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N and to average out anisotropic interactions. By studying the chemical shift anisotropy and dipolar couplings, detailed information about the molecular conformation and intermolecular packing in the solid state can be obtained. Studies on dinitrophenyl-substituted pyrazoles have demonstrated the sensitivity of ¹³C and ¹⁵N chemical shifts to the solid-state environment. researchgate.net

Mass Spectrometry (MS) in Structural Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of molecules through fragmentation analysis.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₀H₁₀N₄O₇), the theoretical exact mass can be calculated.

Theoretical Exact Mass Calculation:

| Element | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 10 | 1.007825 | 10.078250 |

| Nitrogen (¹⁴N) | 4 | 14.003074 | 56.012296 |

| Oxygen (¹⁶O) | 7 | 15.994915 | 111.964405 |

| Total | 298.055251 |

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental composition of the synthesized molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. The fragmentation pattern provides a wealth of structural information. uab.edu For this compound, fragmentation would likely occur along the peptide backbone, leading to the characteristic b- and y-type ions.

Expected Fragmentation Pathways:

Upon collision-induced dissociation (CID), the peptide bonds are typically the most labile. The expected major fragmentation pathways would involve cleavage of the amide bonds, resulting in the following ions:

b-ions: These ions contain the N-terminus of the peptide.

b₁ ion: [DNP-NH-CH₂-CO]⁺

b₂ ion: [DNP-NH-CH₂-CO-NH-CH₂-CO]⁺

y-ions: These ions contain the C-terminus of the peptide.

y₁ ion: [H₂N-CH₂-COOH + H]⁺

Other characteristic fragments: Fragmentation of the dinitrophenyl group itself could also occur, leading to the loss of NO₂ or other small neutral molecules.

Predicted MS/MS Fragmentation Data:

| Precursor Ion (m/z) | Fragment Ion | Predicted m/z | Fragment Structure |

| 299.0631 [M+H]⁺ | b₁ | 224.0250 | [DNP-NH-CH₂-CO]⁺ |

| b₂ | 281.0461 | [DNP-NH-CH₂-CO-NH-CH₂-CO]⁺ | |

| y₁ | 76.0393 | [H₂N-CH₂-COOH + H]⁺ |

Advanced Optical Spectroscopy Techniques

Advanced optical spectroscopy techniques, such as circular dichroism, can provide valuable information about the chirality and secondary structure of peptides.

Circular Dichroism (CD) Spectroscopy: The dinitrophenyl group acts as a chromophore, and its interaction with the chiral environment of the peptide backbone can give rise to a characteristic CD spectrum. Studies on N-Dnp derivatives of amino acids and peptides have shown that the Cotton effect around 400 nm is sensitive to the stereochemistry of the α-carbon. nih.gov For this compound, which is achiral in its ground state unless it adopts a stable, chiral conformation in solution, the CD spectrum would be expected to be silent. However, if the molecule were to bind to a chiral receptor or be part of a larger chiral assembly, induced circular dichroism could be observed. The far-UV CD region (below 250 nm) could provide information on the conformation of the peptide backbone itself. mit.edu

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Studies

Circular dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure and conformational properties of chiral molecules in solution. nih.gov Although glycylglycine (B550881) itself is achiral, the introduction of the N-(2,4-dinitrophenyl) group can induce chirality in the molecule if it adopts a stable, non-planar conformation. The DNP group acts as a chromophore, and its electronic transitions, particularly the one around 400 nm, are sensitive to the local chiral environment.

Studies on a variety of N-DNP derivatives of alpha-amino acids and peptides have established rules that correlate the sign of the Cotton effect at the longest wavelength band (around 400 nm) with the stereochemistry of the amino acid residue. nih.gov For instance, DNP derivatives of L-amino acids generally exhibit a positive Cotton effect in this region. The conformation of the peptide backbone and any interactions between the DNP ring and the peptide chain will influence the CD spectrum. For this compound, while it lacks an asymmetric alpha-carbon, restricted rotation around the N-C and C-C bonds of the glycylglycine backbone, induced by the bulky DNP group, could lead to a preferred, chiral conformation in solution, which would be detectable by CD spectroscopy.

Expected CD Spectral Features for DNP-Peptides:

| Wavelength Region (nm) | Associated Transition | Information Gained |

| ~400 | n-π* of DNP group | Chirality and conformation around the DNP-peptide linkage. The sign of the Cotton effect is indicative of the local stereochemistry. |

| ~250-350 | π-π* of DNP group | Provides further information on the electronic environment of the chromophore. |

| <240 | Peptide backbone transitions | Information on the secondary structure of the peptide (e.g., random coil, turns). |

This table is illustrative and based on general knowledge of DNP-peptide CD spectroscopy. Specific values for this compound would require experimental measurement.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Modes

Vibrational spectroscopy, including both Fourier-Transform Infrared (FTIR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. By analyzing the vibrational modes, one can confirm the presence of specific bonds and gain insight into the molecular conformation and intermolecular interactions, such as hydrogen bonding.

Characteristic Vibrational Frequencies from Related Compounds:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR/Raman) | Reference Compound |

| N-H (secondary amine) | Stretching | 3300-3500 | DNPH nih.gov |

| C-H (aromatic) | Stretching | 3000-3100 | DNPH nih.gov |

| C=O (carboxylic acid) | Stretching | 1700-1760 | Glycylglycine |

| Amide I (C=O stretch) | Stretching | 1630-1695 | Glycylglycine researchgate.net |

| Amide II (N-H bend, C-N stretch) | Bending/Stretching | 1510-1570 | Glycylglycine researchgate.net |

| NO₂ (asymmetric stretch) | Stretching | 1500-1550 | DNPH nih.gov |

| NO₂ (symmetric stretch) | Stretching | 1335-1385 | DNPH nih.gov |

| C-N (aromatic) | Stretching | 1250-1350 | DNPH nih.gov |

This table presents expected ranges based on data from analogous compounds. The precise peak positions for this compound may vary due to the specific molecular environment and intermolecular interactions.

X-ray Crystallography and Diffraction Studies

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To date, a single-crystal X-ray diffraction structure for this compound has not been reported in the crystallographic databases. However, studies on related DNP-amino acids and other dipeptides provide a framework for predicting the likely structural features. nih.govmdpi.com A successful crystallographic analysis would reveal the planarity of the peptide bond, the torsion angles along the peptide backbone, and the orientation of the dinitrophenyl ring relative to the glycylglycine moiety. Intramolecular and intermolecular hydrogen bonding patterns, which are crucial for stabilizing the crystal structure, would also be elucidated.

Hypothetical Crystallographic Data Table:

| Parameter | Expected Value/System | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁/c or P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |

| a, b, c (Å) | - | Dimensions of the unit cell. |

| α, β, γ (°) | - | Angles of the unit cell. |

| Volume (ų) | - | Volume of the unit cell. |

| Z | e.g., 2 or 4 | Number of molecules in the unit cell. |

| Hydrogen Bonds | N-H···O=C, C-H···O | Key intermolecular interactions governing crystal packing. |

This table is hypothetical and serves to illustrate the type of data obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a valuable technique for characterizing the crystalline nature of a bulk sample. It can be used to identify the crystalline phase, assess sample purity, and determine the unit cell parameters. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint."

While no experimental PXRD pattern for this compound is available in the public domain, a typical pattern would consist of a series of peaks at specific diffraction angles (2θ). The position and intensity of these peaks are determined by the crystal structure of the compound. Analysis of the PXRD pattern for a pure, crystalline sample of this compound would confirm its crystallinity and could be used for phase identification in mixtures. mdpi.comnih.gov

Illustrative Powder X-ray Diffraction Data Table:

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) | Miller Indices (hkl) |

| - | - | - | - |

| - | - | - | - |

| - | - | - | - |

| - | - | - | - |

This table is for illustrative purposes only, as experimental data for this compound is not available.

Biochemical and Biological Interactions of N 2,4 Dinitrophenyl Glycylglycine

N-(2,4-Dinitrophenyl)glycylglycine as a Substrate for Enzymatic Activity

The structure of this compound, a dipeptide with a modified N-terminus, suggests its potential as a substrate for various hydrolytic enzymes, particularly peptidases. The dinitrophenyl group often serves as a chromophore, allowing for spectrophotometric monitoring of enzymatic activity through its cleavage from the peptide backbone.

While comprehensive screening of various peptidases with this compound as a substrate is not extensively documented, its structural characteristics provide a basis for predicted interactions. Aminopeptidases, which cleave amino acids from the N-terminus of peptides, would be unlikely to act on this compound directly due to the bulky DNP group blocking the free amine.

However, the peptide bond between the two glycine (B1666218) residues remains susceptible to cleavage by certain endopeptidases or carboxypeptidases, though the N-terminal DNP group could sterically hinder enzyme binding.

One early study on enzymatic transpeptidation utilized this compound (DNP-glycylglycine) as a reference compound in chromatographic analysis. scispace.com This research investigated a "glycyl enzyme from cabbage" that catalyzed the transfer of a glycyl group from glycylglycine (B550881) to an acceptor amino acid. scispace.com While the study did not measure the direct hydrolysis of DNP-glycylglycine, its use as a standard implies its stability under the experimental conditions and its utility in peptide-related assays. scispace.com The study also highlighted the difficulty of hydrolyzing DNP-derivatives of glycyl peptides, suggesting a degree of resistance to chemical or enzymatic cleavage. scispace.com

For a hypothetical enzyme that could hydrolyze this compound, a kinetic assay could be designed to monitor the reaction. If the peptide bond is cleaved, separating the DNP-glycine from the C-terminal glycine, the resulting products could be quantified over time using methods like high-performance liquid chromatography (HPLC). If an enzyme were to cleave the bond between the DNP group and the N-terminal glycine, the release of the yellow-colored 2,4-dinitrophenolate anion could be monitored spectrophotometrically, a common technique for assays involving DNP-labeled substrates.

Without specific experimental data, no quantitative kinetic parameters for the enzymatic processing of this compound can be presented.

The predicted cleavage of this compound by peptidases would occur at the peptide bond. The primary in vitro cleavage pathway would result in two products:

N-(2,4-Dinitrophenyl)glycine

Glycine

This pathway is based on the canonical action of peptidases that hydrolyze the amide bond linking amino acid residues. The stability of the DNP-glycine product can be a concern, as some research has noted its tendency to decompose during acid hydrolysis. scispace.com

A secondary, less common pathway could involve the cleavage of the amine bond linking the DNP group to the dipeptide, which would yield:

Glycylglycine

However, this bond is generally more stable than the peptide bond and its cleavage would require specific enzymatic machinery not typical of standard proteases.

Interactions with Biomolecular Systems in vitro or Cell-Free Systems

The 2,4-dinitrophenyl group is a well-known hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. This property is widely exploited in immunology to study antibody-antigen interactions.

There is a lack of specific binding affinity studies between this compound and recombinant proteins. However, the DNP moiety is known to be a high-affinity ligand for anti-DNP antibodies. This interaction is a cornerstone of various immunological assays. The binding of DNP-conjugated molecules to specific anti-DNP antibodies, including monoclonal IgE and IgG, has been well-characterized.

It is plausible that this compound could be used as a ligand in studies involving recombinant anti-DNP antibodies or antibody fragments to quantify binding affinity (K_d), association rates, and dissociation rates using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). DNP-conjugated matrices, such as DNP-BSA linked to agarose, are also used for the affinity purification of proteins that bind to the DNP group.

Specific studies detailing the effects of this compound on enzyme function or its potential as an enzyme inhibitor are not documented in the searched literature.

Theoretically, the compound could act as a competitive inhibitor for peptidases that recognize dipeptide substrates. In this scenario, this compound would bind to the enzyme's active site but either would not be cleaved or would be cleaved very slowly, thus preventing the binding of the natural substrate. The bulky, hydrophobic DNP group could also lead to non-specific inhibition by binding to sites on an enzyme other than the active site, inducing conformational changes that reduce the enzyme's catalytic efficiency. Without experimental validation, these potential inhibitory roles remain speculative.

Interaction with Membrane Models and Liposomal Systems

The interaction of this compound with cellular membranes is a critical aspect of its biochemical profile. Although direct studies on this compound are not extensively available, research on the closely related molecule 2,4-dinitrophenol (B41442) (2,4-DNP) offers significant insights into how the dinitrophenyl moiety may interact with lipid bilayers.

Studies on synthetic membrane models have shown that 2,4-DNP can selectively disrupt membranes. Specifically, 2,4-DNP has been observed to break down synthetic membranes composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-[phospho-L-serine] (POPS), which can mimic the anionic character of certain biological membranes. In contrast, it does not appear to affect membranes made of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), a common zwitterionic phospholipid in normal cell membranes. This suggests that the 2,4-dinitrophenyl group may preferentially interact with and destabilize membranes rich in negatively charged phospholipids. The proposed mechanism involves the disturbance of multilamellar vesicles, leading to the formation of smaller micellar structures.

Liposomal systems have been explored as delivery vehicles for dinitrophenol derivatives. Liposomal formulations of 2,4-DNP esters have been developed to enhance their stability and achieve sustained release. The encapsulation of these lipophilic derivatives within liposomes, often composed of lipids like egg phosphatidylcholine (eggPC) or dipalmitoylphosphatidylcholine (DSPC), can improve their therapeutic index by controlling their release and distribution. While no specific data exists for the liposomal formulation of this compound, the principles of encapsulating related dinitrophenyl compounds suggest that this would be a feasible approach to modulate its interaction with biological membranes.

Table 1: Interaction of 2,4-Dinitrophenol with Synthetic Membrane Models

| Membrane Composition | Observed Effect of 2,4-DNP | Implication |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-[phospho-L-serine] (POPS) | Disruption of multilamellar vesicles and formation of micelles. | Potential for selective interaction with anionic membranes. |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | No significant effect observed. | Suggests lower interaction with zwitterionic membranes. |

Role in Signaling Pathways and Cellular Processes (Mechanism-Focused)

The influence of this compound on cellular signaling pathways and its intracellular fate are complex processes for which direct experimental evidence is scarce. However, by examining the known biological activities of its components, a hypothetical model of its mechanism of action can be constructed.

Elucidation of Molecular Mechanisms of Action in vitro

At the molecular level, the 2,4-dinitrophenyl moiety is known to act as an uncoupler of oxidative phosphorylation. This action is attributed to its ability to transport protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This leads to an increase in oxygen consumption and heat production, without the corresponding production of cellular energy in the form of ATP.

Pathways of Intracellular Processing and Metabolism in Cell Cultures (Mechanistic Focus)

Upon entering a cell, this compound would be subject to intracellular processing and metabolism. General studies on dipeptide uptake indicate that cells can internalize small peptides, which are then often hydrolyzed into their constituent amino acids by intracellular peptidases. nih.gov Therefore, it is plausible that this compound is taken up by cells and subsequently cleaved by dipeptidases.

This cleavage would release glycylglycine and a dinitrophenylated species. The fate of the dinitrophenyl group within the cell is of particular interest. Studies on a related compound, 2,4-dinitrofluorobenzene (DNFB), have shown that the dinitrophenyl group can passively enter the cytoplasm of cells like Langerhans cells. Once inside, it has been observed to concentrate in the Golgi area and is likely processed within lysosomes. This suggests a potential pathway for the detoxification and eventual removal of the dinitrophenyl moiety.

Table 2: Potential Intracellular Fate of this compound

| Cellular Process | Potential Action on this compound | Resulting Products |

| Cellular Uptake | Transport across the plasma membrane. | Intracellular this compound. |

| Intracellular Cleavage | Hydrolysis of the peptide bond by dipeptidases. nih.gov | Glycylglycine and a dinitrophenylated compound. |

| Metabolism of Glycylglycine | Entry into the cellular amino acid pool. | Utilized in protein synthesis or other metabolic pathways. |

| Processing of Dinitrophenyl Moiety | Potential concentration in the Golgi and processing in lysosomes. | Metabolites for excretion. |

Analytical Applications of N 2,4 Dinitrophenyl Glycylglycine in Biochemical Research

Utilization as a Chromogenic or Fluorogenic Substrate in Enzyme Assays

The presence of the 2,4-dinitrophenyl (DNP) group imparts a distinct color to the N-(2,4-Dinitrophenyl)glycylglycine molecule. This property is central to its application as a chromogenic substrate in enzyme assays. When the peptide bond between the two glycine (B1666218) residues is cleaved by a peptidase, the resulting products exhibit a change in their spectrophotometric properties, allowing for the continuous monitoring of enzyme activity.

Development and Validation of Spectrophotometric Assays

Spectrophotometric assays utilizing this compound are designed based on the principle of monitoring the change in absorbance upon enzymatic hydrolysis. The intact substrate has a characteristic absorbance spectrum. When a peptidase, such as dipeptidyl peptidase IV (DPP-IV), cleaves the glycyl-glycine bond, the resulting N-(2,4-dinitrophenyl)glycine and free glycine molecules lead to a measurable change in the absorbance at a specific wavelength. This change in absorbance over time is directly proportional to the rate of the enzymatic reaction.

The development of a robust spectrophotometric assay involves several key steps:

Determination of Optimal Wavelength: Identifying the wavelength of maximum absorbance difference between the substrate and the products is crucial for achieving the highest sensitivity.

Enzyme Kinetics Studies: The kinetic parameters of the enzyme, such as the Michaelis constant (K_m) and the maximum velocity (V_max), are determined using varying concentrations of this compound. These parameters are essential for understanding the enzyme's affinity for the substrate and its catalytic efficiency. While specific kinetic data for this compound is not extensively reported, analogous substrates for DPP-IV, such as those with a p-nitroaniline (pNA) chromophore, have been well-characterized. For instance, Gly-Pro-pNA is a commonly used chromogenic substrate for DPP-IV.

Assay Validation: A new spectrophotometric method must be validated for its accuracy, precision, linearity, and specificity. This involves comparing the results with established methods and demonstrating that the assay is reproducible and reliable.

| Parameter | Description | Typical Value Range for Analogous Substrates |

| Enzyme | Dipeptidyl Peptidase IV (DPP-IV) | - |

| Substrate | This compound | - |

| Wavelength (λ_max) | Wavelength of maximum absorbance change | 380 - 410 nm |

| K_m | Michaelis Constant | 50 - 200 µM |

| V_max | Maximum Velocity | Varies with enzyme concentration |

| Assay Buffer | pH and ionic strength optimized for enzyme activity | Tris-HCl, pH 7.5 - 8.5 |

| Temperature | Optimal temperature for enzyme activity | 25 - 37 °C |

Applications in High-Throughput Screening Methodologies

The simplicity and reliability of spectrophotometric assays using chromogenic substrates like this compound make them highly suitable for high-throughput screening (HTS) of enzyme inhibitors. nih.govresearchgate.netrsc.org HTS allows for the rapid testing of large libraries of chemical compounds to identify potential drug candidates that can modulate the activity of a target enzyme.

In a typical HTS setup for a peptidase inhibitor, the following steps are performed in a multi-well plate format:

The enzyme and a potential inhibitor from a compound library are pre-incubated.

this compound is added to initiate the enzymatic reaction.

The change in absorbance is measured over time using a microplate reader.

A decrease in the rate of change in absorbance compared to a control without the inhibitor indicates that the compound has inhibitory activity.

The use of this compound in HTS offers several advantages, including cost-effectiveness, ease of automation, and the ability to generate quantitative data on inhibitor potency (e.g., IC_50 values). While specific HTS campaigns using this exact substrate are not widely documented, the principles are well-established with similar chromogenic substrates for various proteases. nih.govresearchgate.netrsc.org

Role as a Standard in Chromatographic Separations

The defined chemical structure and inherent UV-visible absorbance of this compound make it a suitable standard for various chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC).

Reference Standard in High-Performance Liquid Chromatography (HPLC) Methods

In HPLC, a reference standard is a well-characterized compound used to identify and quantify the components of a sample mixture. This compound can serve as an external or internal standard in the HPLC analysis of peptides and their derivatives. Its dinitrophenyl group allows for sensitive detection using a UV-Vis detector, typically in the range of 350-370 nm.

When used as a reference standard, a solution of this compound of a known concentration is injected into the HPLC system to determine its retention time and peak area. This information is then used to:

Identify: The retention time of a peak in a sample chromatogram that matches the retention time of the this compound standard can be tentatively identified as that compound.

Quantify: A calibration curve can be constructed by plotting the peak areas of a series of known concentrations of the standard. The concentration of this compound in an unknown sample can then be determined by interpolating its peak area on the calibration curve.

Reversed-phase HPLC is the most common mode for separating peptides and their DNP derivatives. nih.govresearchgate.netresearchgate.netnih.govchromatographyonline.com A typical reversed-phase HPLC method for analyzing this compound would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10-60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 365 nm |

| Injection Volume | 20 µL |

| Expected Retention Time | Dependent on specific gradient and column chemistry |

Calibration Standard in Capillary Electrophoresis (CE) Techniques

Capillary electrophoresis (CE) is another powerful separation technique for the analysis of peptides and other charged molecules. nih.govnih.govbio-rad.comyoutube.com In CE, charged molecules migrate in a capillary filled with an electrolyte solution under the influence of an electric field. The migration time of a compound is dependent on its charge-to-size ratio.

This compound, being a charged molecule at appropriate pH values, can be used as a calibration standard in CE. It can help in:

Normalizing Migration Times: The migration time of this compound can be used to normalize the migration times of other analytes in the sample, which can help to correct for variations in the electroosmotic flow and improve the reproducibility of the method.

Method Validation: As a compound with a known structure and purity, it can be used to validate CE methods for parameters such as precision, accuracy, and linearity.

A typical capillary zone electrophoresis (CZE) method for the analysis of this compound would involve an uncoated fused-silica capillary and a buffer system that maintains a pH at which the compound is charged.

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer, pH 7.0 |

| Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 214 nm or 365 nm |

Application in Detection and Quantification Methodologies

Beyond its role as a substrate and a chromatographic standard, this compound finds broader applications in various detection and quantification methodologies. The presence of the DNP chromophore is the key to its utility in these methods.

The enzymatic cleavage of this compound can be coupled to other reactions to generate a more easily detectable signal. For instance, the release of free glycine could be quantified using a secondary enzymatic reaction that produces a colored or fluorescent product.

Development of Analytical Methods for Related DNP-Tagged Biomolecules

The 2,4-dinitrophenyl group, once attached to an amino acid or peptide like glycylglycine (B550881), provides a chromophore that facilitates detection and quantification. This property has been exploited in the development of various chromatographic methods for the separation and analysis of DNP-tagged biomolecules. These methods are crucial for peptide sequencing, protein analysis, and studying immune responses.

Early methods relied on paper chromatography and electrophoresis to separate DNP-amino acids. Over time, more sophisticated techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been developed, offering superior resolution and sensitivity. For instance, a study demonstrated the successful separation of DNP-amino acids, including DNP-glycine, using gas chromatography, which was then applied to analyze amino acids in serum. nih.gov

Another advanced chromatographic technique, hydrophilic interaction liquid chromatography (HILIC), has proven effective in separating peptides with modifications that alter their hydrophilicity, such as deamidation and oxidation. nih.gov While not directly focused on DNP-glycylglycine, the principles of HILIC could be applied to separate DNP-peptides from their unmodified counterparts, as the bulky DNP group would significantly alter the polarity of the molecule.

The development of these analytical methods is underpinned by the predictable behavior of the DNP tag in different chromatographic systems. The choice of method often depends on the complexity of the sample and the specific analytical goal.

Table 1: Chromatographic Methods for the Analysis of DNP-Amino Acids and Peptides

| Chromatographic Technique | Stationary Phase/Column | Mobile Phase/Eluent | Detection Method | Application |

| Paper Chromatography | Filter Paper | Various solvent systems (e.g., n-butanol-acetic acid-water) | Visual or Spectrophotometric | Separation of DNP-amino acids |

| Gas Chromatography (GC) | Silicone-based columns | Inert carrier gas (e.g., Helium) | Flame Ionization Detector (FID) | Analysis of volatile DNP-amino acid derivatives nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | C18 or C8 silica | Acetonitrile/water gradients with acid (e.g., TFA) | UV-Vis (approx. 360 nm) | Separation and quantification of DNP-peptides |

| Micellar Liquid Chromatography | Reversed-phase column | Aqueous solution with micelles (e.g., SDS) | UV-Vis | Separation of DNP-amino acids based on partitioning into micelles researchgate.net |

| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar stationary phase | High organic solvent concentration with a small amount of aqueous buffer | Mass Spectrometry (MS) | Separation of polar compounds, potentially applicable to DNP-peptides nih.gov |

Use in Immunoassays as a Hapten Conjugate for Antibody Production (Methodology Focus)

This compound is too small to elicit an immune response on its own. However, when covalently coupled to a larger carrier protein, it acts as a hapten, a small molecule that can induce an immune response when attached to a larger molecule. americanpeptidesociety.org This hapten-carrier conjugate is then used to immunize animals to produce antibodies that are specific for the DNP-glycylglycine hapten. These antibodies are invaluable reagents in various immunoassay formats, such as enzyme-linked immunosorbent assays (ELISA), for the detection and quantification of DNP-tagged molecules. kamiyabiomedical.com

The methodology for producing anti-DNP-glycylglycine antibodies involves several key steps:

Synthesis of the Hapten-Carrier Conjugate: The first step is to covalently link this compound to a carrier protein. Common carrier proteins include bovine serum albumin (BSA), keyhole limpet hemocyanin (KLH), and ovalbumin (OVA). kamiyabiomedical.comnih.gov The carboxyl group of the glycylglycine moiety can be activated to form a reactive ester, which then reacts with the free amino groups (e.g., from lysine (B10760008) residues) on the surface of the carrier protein to form a stable amide bond.

Characterization of the Conjugate: It is crucial to determine the hapten density, which is the average number of hapten molecules conjugated to each carrier protein molecule. nih.gov This can be achieved using techniques like MALDI-TOF mass spectrometry, which measures the increase in molecular weight of the protein after conjugation, or through spectrophotometric methods by measuring the absorbance of the DNP group. nih.gov The hapten density is a critical parameter as it can influence the specificity and affinity of the resulting antibodies. nih.gov

Immunization and Antibody Production: The hapten-carrier conjugate is emulsified with an adjuvant (e.g., Freund's adjuvant) and injected into an animal model, typically rabbits or mice. nih.govnih.gov The animal's immune system recognizes the conjugate as foreign and produces B cells that secrete antibodies against both the carrier protein and the DNP-glycylglycine hapten. A series of booster immunizations are administered to increase the antibody titer.

Antibody Purification and Characterization: Blood is collected from the immunized animal, and the serum containing the polyclonal antibodies is isolated. The anti-DNP-glycylglycine antibodies can be purified from the serum using affinity chromatography, where a ligand resembling the hapten is immobilized on a column to capture the specific antibodies. The purified antibodies are then characterized to determine their concentration, isotype, and affinity for the DNP-glycylglycine hapten. A study on antibodies to DNP-glycylglycylglycine showed that the affinity of these antibodies for the hapten could be measured and that it changed over the course of the immune response. nih.gov

Table 2: Key Parameters in the Production of Anti-DNP-Glycylglycine Antibodies

| Parameter | Description | Typical Methodology/Value | Importance |

| Carrier Protein | Large, immunogenic protein to which the hapten is conjugated. | Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH) kamiyabiomedical.comnih.gov | Provides the necessary immunogenicity to elicit an immune response against the small hapten. |

| Hapten Density | Average number of hapten molecules per carrier protein molecule. | Determined by MALDI-TOF MS or spectrophotometry. Optimal ratios vary but are often in the range of 10-30. nih.gov | Influences the magnitude and affinity of the antibody response. nih.gov |

| Adjuvant | Substance that enhances the immune response to the antigen. | Freund's Complete Adjuvant (FCA) for the primary immunization, Freund's Incomplete Adjuvant (FIA) for boosters. | Stimulates a stronger and more prolonged immune response, leading to higher antibody titers. |

| Immunization Schedule | The timing and number of injections of the hapten-carrier conjugate. | A primary immunization followed by several booster shots at intervals of 2-4 weeks. nih.gov | To maximize the production of high-affinity antibodies. |

| Antibody Titer | The concentration of specific antibodies in the serum. | Determined by ELISA, measuring the dilution of serum that gives a positive signal. | Indicates the strength of the immune response. |

| Antibody Affinity | The strength of the binding interaction between the antibody and the hapten. | Measured by techniques like equilibrium dialysis or surface plasmon resonance (SPR). | High-affinity antibodies are crucial for developing sensitive immunoassays. |

Computational and Theoretical Investigations of N 2,4 Dinitrophenyl Glycylglycine

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to simulate the behavior of N-(2,4-Dinitrophenyl)glycylglycine, exploring its flexibility and identifying its most stable three-dimensional arrangements.

Molecular dynamics (MD) simulations utilize classical mechanics to model the movements of atoms in a molecule over time. The interactions between atoms are described by a set of empirical energy functions known as a force field. The Automated Topology Builder (ATB) and Repository provides a molecular topology for this compound, which is essential for performing MD simulations using popular software packages like GROMACS, GROMOS, and LAMMPS. uq.edu.au The ATB entry indicates that the parameters are compatible with multiple force fields, including GROMOS 54A7. uq.edu.au

| Parameter | Value/Information |

|---|---|

| Molecule Type | heteromolecule |

| Residue Name (RNME) | 0Z1H |

| Formula | C8H6N3O6 |

| Net Charge | -1 |

| Forcefield Compatibility | GROMOS 54A7, GROMACS, GROMOS11, GROMOS96, LAMMPS |

| QM Processing | Semi-Empirical QM (QM0), DFT QM (QM1), DFT Hessian QM (QM2) |

The data in this table is sourced from the Automated Topology Builder (ATB) and Repository. uq.edu.au

The conformational landscape of a molecule describes the relationship between its three-dimensional structure and its potential energy. For dipeptides like glycylglycine (B550881), the major determinants of conformation are the torsional angles of the backbone, primarily phi (φ) and psi (ψ). Computational studies on dipeptide analogs have revealed that a limited number of low-energy conformations are typically populated. osu.edu These stable structures are often characterized by intramolecular hydrogen bonds, which form pseudo-cyclic structures, such as the C5 and C7 rings. osu.edu

Energy minimization is a computational process used to find the coordinates of a molecule that correspond to a minimum on the potential energy surface. By starting from various initial geometries, it is possible to map out the low-energy regions of the conformational landscape. For this compound, energy minimization studies would identify the preferred orientations of the dinitrophenyl group relative to the glycylglycine backbone and the most stable backbone conformations. While specific published studies on the complete conformational landscape of this molecule are scarce, the principles derived from studies on similar dipeptides provide a strong indication of the expected stable conformers.

| Conformation | Characteristic Hydrogen Bond | Description |

|---|---|---|

| C5 | Between the N-H of the glycine (B1666218) and the C=O of the same residue's carboxyl group. | A 5-membered ring is formed by the hydrogen bond. |

| C7 | Between the N-H of the second glycine residue and the C=O of the first glycine residue. | A 7-membered ring is formed by the peptide bond and the hydrogen bond. |

This table describes common conformations in dipeptides based on general findings in computational peptide chemistry. osu.edu

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a more detailed and accurate description of the electronic structure and properties of molecules compared to classical force fields.

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of a molecule, including the distribution of electrons and the energies of molecular orbitals. The generation of force field parameters in the ATB for this compound involved DFT calculations, indicating that a fundamental understanding of its electronic properties has been computationally explored. uq.edu.au

The 2,4-dinitrophenyl group is strongly electron-withdrawing, which significantly influences the electronic properties and reactivity of the entire molecule. ontosight.ai This electron-withdrawing nature makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. Furthermore, it increases the acidity of the N-H proton of the glycine moiety. Computational studies on related N-(2,4-dinitrophenyl)amino acids have explored their fragmentation pathways, which can be initiated by deprotonation and may involve cyclization reactions to form benzimidazole (B57391) N-oxide derivatives. researchgate.net These studies use quantum chemical calculations to determine the energies of intermediates and transition states, thereby predicting the most likely reaction mechanisms.

| Property | Significance |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) Energy | Indicates the ability to donate electrons; related to reactivity with electrophiles. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Indicates the ability to accept electrons; related to reactivity with nucleophiles. |

| HOMO-LUMO Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution and predicts sites for electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Investigates charge transfer and hyperconjugative interactions within the molecule. |

This table outlines key electronic properties that are typically determined through quantum chemical calculations to understand a molecule's reactivity.

Quantum chemical calculations are also instrumental in predicting spectroscopic properties, which can be compared with experimental data to validate both the computational model and the experimental structure determination.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts can be achieved with high accuracy using methods that combine quantum mechanics and molecular mechanics (QM/MM). These calculations can help in the assignment of complex spectra and provide insights into the relationship between conformation and chemical shift. While specific predicted NMR data for this compound is not available in the literature, the ATB repository does indicate the availability of experimental 1H NMR spectral information for reference. uq.edu.au

UV-Vis Spectra: The electronic transitions that give rise to ultraviolet-visible (UV-Vis) absorption spectra can be predicted using time-dependent density functional theory (TD-DFT). For this compound, the chromophore is the 2,4-dinitrophenyl group. The absorption maxima for related compounds like 2,4-dinitrophenol (B41442) and 2,4-dinitroaniline (B165453) have been experimentally determined and can provide an estimate for the spectral features of the target molecule. TD-DFT calculations would allow for a more precise prediction of the absorption wavelengths and the nature of the electronic transitions involved.

| Related Chromophore | Reported Experimental λmax (nm) |

|---|---|

| 2,4-Dinitrophenol | ~316 |

| 2,4-Dinitroaniline | ~346 |

This table presents experimental UV-Vis absorption maxima for structurally related chromophores to provide an estimate for this compound. researchgate.netresearchgate.net

Docking Studies and Molecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor), such as a protein or a nucleic acid. This method is crucial in drug discovery and for understanding the molecular basis of biological processes.

Although the ATB repository has a placeholder for "X-Ray - Docking Files" for this compound, these files were not accessible. uq.edu.au A literature search did not reveal any specific docking studies where this compound was used as a ligand. However, such studies would be valuable in identifying potential biological targets and in characterizing the key molecular interactions that stabilize the ligand-receptor complex. A docking study would typically involve placing the molecule into the binding site of a target protein and scoring the different poses based on the predicted binding affinity. The analysis of the best-scoring poses would reveal details about the intermolecular interactions.

| Type of Interaction | Potential Functional Groups Involved in this compound |

|---|---|

| Hydrogen Bonding | Carboxyl group (acceptor), N-H groups (donor), Nitro groups (acceptor) |

| Hydrophobic Interactions | Dinitrophenyl ring |

| π-π Stacking | Dinitrophenyl ring with aromatic residues of a protein (e.g., Phe, Tyr, Trp) |

| Electrostatic Interactions | Negatively charged carboxylate and nitro groups with positively charged residues (e.g., Arg, Lys) |

This table provides a hypothetical summary of the types of molecular interactions that would be analyzed in a docking study of this compound.

Ligand-Protein Docking for Interaction Prediction with Target Enzymes

While specific ligand-protein docking studies for this compound are not extensively documented in publicly available research, the principles of this computational technique are widely applied to similar molecules to predict their binding affinity and mode of interaction with protein targets. Molecular docking simulations are instrumental in drug discovery and design, providing a virtual model of how a ligand, such as a derivative of this compound, might fit into the active site of a target enzyme.

For instance, computational docking has been employed for derivatives containing the 2,4-dinitrophenyl moiety. In a study on 2-((2-(2,4-dinitrophenyl)hydrazineeylidene) derivatives, molecular docking was used to investigate their potential as anticancer agents by predicting their binding energies with target receptors like cyclin-dependent kinase. nih.gov Another study utilized molecular docking to analyze the interactions of 2,4-dinitro-biphenyl-based compounds with enzymes in the eicosanoid and glutathione (B108866) metabolism pathways, such as LTC4S and FLAP. researchgate.net These studies, while not directly on this compound, illustrate the methodology that would be used to predict its interactions with target enzymes. The general process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the best-fit binding poses, which can reveal key interactions like hydrogen bonds and hydrophobic contacts.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to a series of derivatives)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. While a formal QSAR model for this compound derivatives has not been detailed, structure-activity relationship (SAR) studies have been conducted on its derivatives, providing a qualitative understanding of how structural modifications influence their biological effects.

A study on thiosemicarbazide (B42300) derivatives of N-(2,4-dinitrophenyl)glycine, specifically the DNP-Gly(1-13) series, investigated their anticancer activity against HEP-2 (cervix adenocarcinoma) and MCF-7 (breast adenocarcinoma) cell lines. abq.org.br The results indicated that this series of derivatives generally exhibited poor anticancer activities, with most compounds showing less than 50% inhibition of tumor cell growth. abq.org.br The most notable activity in this series was observed for DNP-Gly12 against the MCF-7 cell line. abq.org.br In contrast, the corresponding thiosemicarbazide derivatives of N-(2,4-dinitrophenyl)phenylalanine displayed significantly enhanced anticancer activity, suggesting that the increased lipophilicity from the phenylalanine residue is a critical factor for the biological response. abq.org.br

Table 1: Anticancer Activity of Selected N-(2,4-Dinitrophenyl)glycine Thiosemicarbazide Derivatives

| Compound | Cell Line | % Cell Growth Inhibition |

| DNP-Gly (most derivatives) | HEP-2 | < 50% |

| DNP-Gly (most derivatives) | MCF-7 | < 50% |

| DNP-Gly12 | MCF-7 | 65.1% |

Data sourced from a study on the antitumor activity of structurally modified N-(2,4-dinitrophenyl)glycine thiosemicarbazides. abq.org.br

This SAR study, while not a QSAR model, provides valuable insights into the structural requirements for the anticancer activity of this compound derivatives and would be a foundational step for developing a predictive QSAR model.

Reaction Mechanism Studies through Computational Approaches

Computational methods are pivotal in elucidating the mechanisms of chemical reactions. For compounds related to this compound, computational studies have provided detailed insights into their reactivity.

A notable example is the investigation of the gas-phase cyclization of deprotonated N-(2,4-dinitrophenyl)amino acids, which is analogous to the base-catalyzed cyclization in solution. This reaction is significant as it can lead to the formation of 2-substituted 5-nitro-1H-benzimidazole-3-oxides, which have potential antibacterial properties. Tandem mass spectrometric experiments, supported by molecular modeling using Density Functional Theory (DFT), have been used to study the fragmentation of deprotonated N-(2,4-dinitrophenyl)alanine and phenylalanine.

The computational results indicate that the [M-H]⁻ ions of these N-(2,4-dinitrophenyl)amino acids undergo dissociation through a sequential elimination of carbon dioxide (CO₂) and water (H₂O) to form deprotonated benzimidazole-N-oxide derivatives. Theoretical calculations of the potential energy surface for deprotonated N-(2,4-dinitrophenyl)alanine have shown that the cyclization step occurs after the loss of CO₂ but before the loss of H₂O. This gas-phase reaction is analogous to the base-catalyzed cyclization in solution, although in solution, the reaction requires a dianion to proceed at a reasonable rate. The lack of solvation in the gas phase enhances the nucleophilicity of the critical anion, allowing for a more facile cyclization.

Future Directions and Emerging Research Opportunities for N 2,4 Dinitrophenyl Glycylglycine

Exploration of Advanced Synthetic Routes and Sustainable Chemistry

The classical synthesis of N-(2,4-Dinitrophenyl)glycylglycine typically involves the reaction of glycylglycine (B550881) with 1-fluoro-2,4-dinitrobenzene (B121222) (Sanger's reagent). While effective, future research is expected to focus on developing more advanced and sustainable synthetic strategies. These efforts will likely aim to improve yield, reduce hazardous waste, and enhance the efficiency of the synthesis.

Emerging trends in peptide synthesis, such as solid-phase peptide synthesis (SPPS) and the use of novel coupling reagents, could be adapted for the production of this compound and its derivatives. creative-peptides.com The application of enzymatic catalysis in peptide synthesis also presents a green alternative to traditional chemical methods, potentially offering higher selectivity and milder reaction conditions. creative-peptides.com

Future research in this area could explore the following:

Flow Chemistry: Continuous flow reactors could offer precise control over reaction parameters, leading to higher yields and purity while minimizing solvent usage and reaction time.

Biocatalysis: The use of specific ligases or engineered enzymes for the dinitrophenylation of the N-terminus of glycylglycine could provide a highly specific and environmentally friendly synthetic route.

Microwave-Assisted Synthesis: This technique has the potential to significantly accelerate the reaction rate, leading to a more energy-efficient process.

A comparative overview of potential synthetic routes is presented in Table 1.

| Synthetic Method | Potential Advantages | Potential Challenges |

| Conventional Solution-Phase Synthesis | Well-established methodology. | Use of hazardous reagents and solvents, potentially lower yields. |

| Solid-Phase Peptide Synthesis (SPPS) | Amenable to automation and high-throughput synthesis of derivatives. | Requires specialized equipment and resins. |

| Enzymatic Synthesis | High specificity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost may be limiting factors. |

| Flow Chemistry | Precise reaction control, improved safety, scalability. | Initial setup costs and optimization of flow parameters. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for higher yields. | Potential for side reactions if not carefully controlled. |

Integration into Multi-Omics Research Methodologies

The dinitrophenyl (DNP) group of this compound serves as a versatile chemical handle, making it a promising tool for various "multi-omics" applications, particularly in proteomics and immunopeptidomics.

In proteomics, the DNP moiety can be used for the selective enrichment and identification of peptides and proteins. For instance, antibodies specific to the DNP group can be employed to immunoprecipitate DNP-modified peptides from complex biological samples. This approach could be valuable for studying post-translational modifications or for identifying the targets of DNP-containing drugs or probes. Mass spectrometry-based proteomics has been used to identify dinitrophenylated peptides in cells exposed to 2,4-dinitrochlorobenzene (DNCB), demonstrating the feasibility of this approach. nih.govresearchgate.netresearchgate.net The use of stable isotope labeling by amino acids in cell culture (SILAC) in conjunction with mass spectrometry could allow for the quantitative analysis of DNP-modified proteins, providing insights into their turnover and dynamics within the cell. researchgate.net

In the context of immunopeptidomics, synthetic dinitrophenylated peptides have been instrumental in studying the immune response to haptens. nih.gov Future research could utilize this compound and its longer peptide analogues to investigate how the immune system recognizes and responds to small molecule-modified self-peptides, a process central to understanding allergic contact dermatitis and other hypersensitivity reactions.

Potential research directions include:

Chemical Proteomics: Development of this compound-based probes to identify and characterize the binding partners of this dipeptide in cellular lysates.

Immunopeptidome Profiling: Using mass spectrometry to identify and quantify this compound-containing peptides presented by Major Histocompatibility Complex (MHC) molecules on the surface of antigen-presenting cells.

Metabolomics: Exploring the metabolic fate of this compound in biological systems and its potential impact on metabolic pathways.

Development of Novel Analytical Probes and Biosensors Utilizing this compound

The unique chemical properties of this compound make it an attractive candidate for the development of novel analytical probes and biosensors. The strong chromophoric and electrophilic nature of the DNP group can be exploited for colorimetric or electrochemical detection methods.

Short peptides are increasingly being used as recognition elements in biosensors due to their stability and selective binding capabilities. nih.govnih.gov Glycylglycine itself is known to be a useful buffer in biological systems and has been employed in the development of biosensors. soton.ac.uknih.govnih.gov By incorporating the DNP group, the resulting molecule could be used to create sensors for a variety of analytes.

Future research could focus on:

Electrochemical Biosensors: Immobilizing this compound onto electrode surfaces to create sensors for detecting specific enzymes, such as proteases that might cleave the dipeptide, leading to a measurable change in the electrochemical signal. mdpi.combit.edu.cn

Optical Probes: Designing fluorescence-based probes where the quenching or enhancement of fluorescence is modulated by the interaction of this compound with a target analyte.

Affinity-Based Sensors: Utilizing the DNP group as a recognition motif for the development of sensors that can detect anti-DNP antibodies or other DNP-binding proteins.

Table 2 outlines potential biosensor designs incorporating this compound.

| Biosensor Type | Sensing Principle | Potential Application |

| Electrochemical | Cleavage of the peptide by a target protease leading to a change in current or potential. | Detection of disease-related proteases. |

| Optical (Fluorescence) | Fluorescence resonance energy transfer (FRET) between a fluorophore and the DNP group, disrupted by analyte binding. | Monitoring of enzymatic activity or specific binding events. |

| Quartz Crystal Microbalance (QCM) | Change in resonance frequency upon binding of a target analyte to immobilized this compound. | Label-free detection of proteins or antibodies. |

Unexplored Mechanistic Pathways and Biochemical Roles

While N-(2,4-Dinitrophenyl)glycine has been used in biochemical research as an enzyme inhibitor or substrate, the specific mechanistic pathways and broader biochemical roles of this compound remain largely unexplored. nih.gov The introduction of a dinitrophenyl group to the simple dipeptide glycylglycine could impart novel biological activities.

Future investigations could delve into:

Enzyme Inhibition Studies: Screening this compound against a panel of proteases and other enzymes to identify novel inhibitory activities and to understand the structural basis for this inhibition.

Cellular Uptake and Trafficking: Investigating the mechanisms by which cells internalize this compound and its subsequent subcellular localization.

Modulation of Cellular Signaling: Exploring the potential of this compound to interfere with or modulate specific cellular signaling pathways, which could be influenced by its ability to interact with proteins or generate reactive oxygen species.

Haptenation and Immune Response: Further elucidating the molecular mechanisms by which this compound and similar DNP-peptides are processed and presented by the immune system, leading to an immune response. nih.govresearchgate.net

Synergistic Approaches Combining Experimental and Computational Studies

The integration of computational modeling with experimental validation offers a powerful strategy to accelerate research and gain deeper insights into the properties and functions of this compound. Computational approaches can guide experimental design and help interpret complex data.

Future synergistic studies could include:

Molecular Docking and Dynamics Simulations: Using computational models to predict the binding of this compound to the active sites of various enzymes. nih.gov These predictions can then be tested experimentally through enzyme kinetics assays.

Quantum Mechanical Calculations: Performing calculations to understand the electronic structure and reactivity of this compound, which can inform the design of new synthetic routes and the interpretation of its spectroscopic properties.

In Silico Screening and Drug Discovery: Employing computational methods to screen virtual libraries of molecules for their ability to interact with this compound, potentially identifying new binding partners or modulators of its activity. The use of artificial intelligence and machine learning could further enhance these screening processes. mdpi.comoncodaily.comdovepress.com

Structure-Based Design of Analogs: Combining computational design with experimental synthesis to create novel analogs of this compound with enhanced stability, bioavailability, or specific biological activities. acs.org

The synergy between these approaches will be crucial for unlocking the full potential of this compound in various scientific and biomedical applications.

Q & A

Q. What are the standard synthetic routes for preparing N-(2,4-Dinitrophenyl)glycylglycine, and how can reaction yields be optimized?